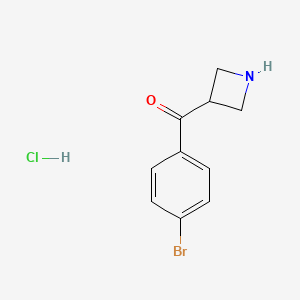

3-(4-Bromobenzoyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromobenzoyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1864074-80-5 and a molecular weight of 276.56 . Its IUPAC name is azetidin-3-yl (4-bromophenyl)methanone hydrochloride .

Synthesis Analysis

Azetidines, such as 3-(4-Bromobenzoyl)azetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The linear formula of 3-(4-Bromobenzoyl)azetidine hydrochloride is C10H11BrClNO . The InChI code is 1S/C10H10BrNO.ClH/c11-9-3-1-7 (2-4-9)10 (13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-(4-Bromobenzoyl)azetidine hydrochloride is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Process Development

- 3-(Bromoethynyl)azetidine is a highly energetic building block used for the production of an Active Pharmaceutical Ingredient (API). A four-step, scalable synthesis sequence for this compound has been developed, highlighting its potential in pharmaceutical manufacturing. The safety and energetic properties of its hydrochloride salt have been thoroughly investigated, demonstrating the importance of counterions in mitigating energetic properties for safer handling (Kohler et al., 2018).

Application in Medicinal Chemistry

- Azetidine derivatives, such as 3-(4-Bromobenzoyl)azetidine hydrochloride, show versatility in medicinal chemistry. Their reactivity with various nucleophiles has been explored for the stereoselective preparation of diverse azaheterocycles. This highlights their potential as valuable templates for drug discovery (Mollet et al., 2011).

Contribution to Antibacterial Agents

- Azetidinylquinolones, incorporating azetidine derivatives like 3-(4-Bromobenzoyl)azetidine hydrochloride, have been synthesized and evaluated for their antibacterial activity. Their structure-activity relationship studies shed light on their potential as potent antibacterial agents (Frigola et al., 1995).

Role in Antimicrobial Activity

- Novel azetidinone derivatives, which may include compounds related to 3-(4-Bromobenzoyl)azetidine hydrochloride, have been synthesized and tested for antimicrobial activity. Their significant actions as antimicrobial agents indicate the importance of azetidine derivatives in the development of new antimicrobial drugs (Sahib, 2018).

Safety and Hazards

The safety information for 3-(4-Bromobenzoyl)azetidine hydrochloride indicates that it should be handled with care to avoid contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-bromophenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBLVAZCZRKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromobenzoyl)azetidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)

![3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2399567.png)

![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)